molecular formula C17H21N3O B13042807 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL

Cat. No.: B13042807
M. Wt: 283.37 g/mol
InChI Key: LXHXJXYOFLBTEA-UHFFFAOYSA-N
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Description

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL: is a heterocyclic compound with a molecular formula of C17H21N3O and a molecular weight of 283.38 .

Mechanism of Action

The mechanism of action of 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Uniqueness: 7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL is unique due to its specific functional groups and the resulting chemical properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications .

Biological Activity

7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL is a compound of significant interest due to its structural characteristics and potential biological activities. This compound belongs to the pyrido[3,4-d]pyrimidine class, which has been associated with various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.

The molecular formula of this compound is C14H15N3O2, with a molecular weight of 257.29 g/mol. The compound features a tetrahydropyrido structure which contributes to its unique biological activities.

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit notable anticancer properties. For instance, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain pyrimidine derivatives selectively inhibit tyrosine kinase activities associated with fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors, both crucial in cancer progression .

Antimicrobial Properties

The antimicrobial activity of pyrido[3,4-d]pyrimidines has also been documented. Compounds in this category have demonstrated effectiveness against a range of bacterial strains. For example, a study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, these compounds have shown potential as anti-inflammatory agents. The anti-inflammatory effects are attributed to their ability to inhibit key inflammatory pathways and cytokine production .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrido[3,4-d]pyrimidine derivatives revealed that one specific derivative exhibited IC50 values in the low micromolar range against A431 vulvar epidermal carcinoma cells. This suggests strong potential for further development as an anticancer therapeutic .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis and biological evaluation of pyrido[3,4-d]pyrimidines found that several compounds showed promising activity against Staphylococcus aureus and Escherichia coli. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .

Research Findings

Biological ActivityObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
Anti-inflammatoryReduction in cytokine levels ,

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

7-benzyl-2-propan-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H21N3O/c1-12(2)16-18-15-11-20(9-8-14(15)17(21)19-16)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,19,21)

InChI Key

LXHXJXYOFLBTEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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